Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Description
tert-Butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic pyrrolidine derivative featuring a bicyclic framework with a fused cyclohexane-pyrrolidine system. The tert-butoxycarbonyl (Boc) group at position 1 acts as a protective group for the secondary amine, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis . The 8-oxo (keto) group and 2-methyl substituent confer unique steric and electronic properties, distinguishing it from other spirocyclic analogs. This compound is primarily utilized as an intermediate in drug discovery, particularly in the synthesis of macrocyclic kinase inhibitors and Ras-targeting molecules .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-11-5-8-15(9-6-12(17)7-10-15)16(11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
RRIIAPLXPSXTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(N1C(=O)OC(C)(C)C)CCC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols .
Scientific Research Applications
Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Differences and Implications
Substituent Effects: Methyl vs. Thia-substituted derivatives (e.g., 20f) exhibit higher melting points (89–90°C) due to increased polarity . Oxo vs. Aza Groups: The 8-oxo group enhances hydrogen-bonding capacity compared to the 8-aza analog (CAS 191805-29-5), influencing solubility and receptor binding in drug design .
Synthetic Routes: The target compound is synthesized via hydrogenation or coupling reactions, similar to methods for 3.70 and 3.60 . For example, tert-butyl cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate is a precursor in macrocycle synthesis, reacting with dibromopentane or acylating agents under basic conditions . Thia-analogs (e.g., 20f) require Pd/C-catalyzed hydrogenation of allylated intermediates, followed by Boc protection .
Biological Relevance :
- Spirocyclic pyrrolidines are privileged scaffolds in CNS drug discovery due to their conformational rigidity. The 8-oxo group in the target compound may mimic carbonyl motifs in natural ligands, enhancing target affinity .
- Phenyl-substituted analogs (e.g., 3.60) exhibit high diastereoselectivity, critical for optimizing enantiomeric purity in chiral drug candidates .
Physicochemical Properties
- Melting Points : Thia-substituted derivatives (20f, 20k) are solids with defined melting points (69–90°C), while methyl- or phenyl-substituted analogs (3.60, 3.70) are oils, reflecting reduced crystallinity due to hydrophobic substituents .
- Yield and Purity : The target compound is available commercially at ≥95% purity (CAS 1211582-76-1), with synthesis yields ranging from 50–70% in multi-step routes .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including Boc protection, reduction, and cyanation. Key steps include:
- Boc Protection : Reacting the spirocyclic amine precursor with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) and DMAP as catalysts. Optimal conditions: 16-hour stirring at room temperature, achieving ~94% yield .
- Reduction : Use of lithium triethylborohydride (Super-Hydride) in THF at -78°C to reduce ketones to alcohols. Excess reagent and slow addition minimize side reactions .
- Cyanation : Trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O in DCM at -78°C yield nitriles. Post-reaction neutralization with Na₂CO₃ ensures stability .
Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HPLC (>98% purity) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. For prolonged exposure, use a respirator (NIOSH-approved N95) in ventilated fume hoods .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water flushing .
Advanced Research Questions
Q. How can structural modifications of the spirocyclic core enhance biological activity or target selectivity?
- Methodological Answer :
- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the 3-position to modulate electron density and binding affinity to enzymes like proteases .
- Spiro Ring Expansion : Replace the oxa/aza moieties with sulfur or phosphorous analogs to alter conformational flexibility and improve pharmacokinetics .
- Biological Testing : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding to targets like kinase domains .
Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 94% vs. 70%) for similar spirocyclic compounds?
- Methodological Answer :
- Reagent Purity : Impurities in Boc₂O or TMSCN can reduce yields. Pre-purify reagents via distillation or purchase HPLC-grade materials .
- Temperature Control : Suboptimal cooling (e.g., -60°C instead of -78°C) during cyanation leads to side reactions. Use dry ice/acetone baths for precise control .
- Data Validation : Cross-check yields via independent replication and publish detailed logs of reaction conditions (solvent volume, stirring rate) .
Q. What analytical techniques are most effective for characterizing degradation products under varying storage conditions?
- Methodological Answer :
- Stability Studies : Store samples at 2–8°C in anhydrous DCM or THF. Monitor degradation via:
- LC-MS : Detect hydrolyzed products (e.g., free amines from Boc cleavage) .
- TGA/DSC : Identify thermal decomposition thresholds (>150°C) .
- Moisture Sensitivity : Karl Fischer titration confirms water content (<0.5% recommended) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
